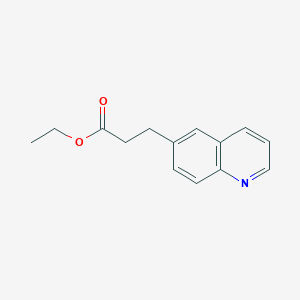

Ethyl 3-(quinolin-6-yl)propanoate

Description

Ethyl 3-(quinolin-6-yl)propanoate is an ester derivative featuring a quinoline moiety substituted at the 6-position with a propanoate chain. Quinoline, a bicyclic heteroaromatic system, is renowned for its role in pharmaceuticals, agrochemicals, and materials science due to its electron-rich structure and ability to engage in π-π interactions and hydrogen bonding .

Properties

Molecular Formula |

C14H15NO2 |

|---|---|

Molecular Weight |

229.27 g/mol |

IUPAC Name |

ethyl 3-quinolin-6-ylpropanoate |

InChI |

InChI=1S/C14H15NO2/c1-2-17-14(16)8-6-11-5-7-13-12(10-11)4-3-9-15-13/h3-5,7,9-10H,2,6,8H2,1H3 |

InChI Key |

ZSINNPMFACDLLR-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CCC1=CC2=C(C=C1)N=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(quinolin-6-yl)propanoate typically involves the esterification of 3-(6-quinolinyl)propanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:

3-(6-quinolinyl)propanoic acid+ethanolacid catalystEthyl 3-(6-quinolinyl)propanoate+water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity reagents and catalysts, along with precise temperature and pressure control, ensures the efficient production of the compound on a large scale.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(quinolin-6-yl)propanoate can undergo various chemical reactions, including:

Hydrolysis: The ester can be hydrolyzed to yield 3-(6-quinolinyl)propanoic acid and ethanol in the presence of a strong acid or base.

Reduction: The compound can be reduced to form the corresponding alcohol.

Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Hydrolysis: Strong acids (e.g., HCl) or bases (e.g., NaOH) are used as reagents.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Various nucleophiles can be used depending on the desired substitution product.

Major Products Formed

Hydrolysis: 3-(6-quinolinyl)propanoic acid and ethanol.

Reduction: The corresponding alcohol.

Substitution: Products vary based on the nucleophile used.

Scientific Research Applications

Ethyl 3-(quinolin-6-yl)propanoate has several applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development due to the presence of the quinoline ring, which is a common motif in many pharmaceuticals.

Industry: Utilized in the production of fragrances and flavoring agents due to its ester functional group.

Mechanism of Action

The mechanism of action of Ethyl 3-(quinolin-6-yl)propanoate involves its interaction with various molecular targets and pathways. The quinoline ring can intercalate with DNA, potentially disrupting DNA replication and transcription processes. Additionally, the compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural Modifications in the Propanoate Chain

- Ethyl 2-amino-3-(quinolin-6-yl)propanoate (30): This analog introduces an amino group at the 2-position of the propanoate chain. Notably, hydrolysis of its ethyl ester (30) is more challenging compared to methyl esters, leading to lower yields .

- Ethyl 3-(2-furyl)propanoate: Replacing quinoline with a furan ring reduces aromaticity and electron density, making the compound less likely to engage in π-stacking. This substitution also simplifies the heterocyclic system, which may reduce metabolic stability compared to quinoline derivatives .

Substituents on the Quinoline Ring

- Ethyl 2-(3-bromoquinolin-6-yl)propanoate (): Bromination at the 3-position of quinoline introduces steric bulk and electron-withdrawing effects, which could hinder enzymatic degradation or alter binding affinity in biological targets. The bromine atom increases molecular weight (308.17 g/mol) and logP compared to the non-halogenated parent compound .

- The ketone group in the propanoate chain introduces additional reactivity, such as susceptibility to nucleophilic attack .

Heterocyclic Core Variations

- Ethyl 3-(1H-indazol-6-yl)propanoate (): Indazole, a bicyclic system with two adjacent nitrogen atoms, offers distinct hydrogen-bonding capabilities compared to quinoline. This analog (C12H14N2O2) has a lower molecular weight (218.26 g/mol) and may exhibit different pharmacokinetic profiles .

- Its simpler structure (C8H17NO2) contrasts with quinoline-based esters, emphasizing the role of aromatic systems in target specificity .

Table 1: Key Properties of Ethyl 3-(quinolin-6-yl)propanoate and Analogs

*Estimated based on structural similarity to analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.